molecular formula C8H8BrClO B1338535 2-(Bromomethyl)-1-chloro-4-methoxybenzene CAS No. 3771-13-9

2-(Bromomethyl)-1-chloro-4-methoxybenzene

Cat. No.: B1338535
CAS No.: 3771-13-9
M. Wt: 235.5 g/mol
InChI Key: GHKLXXBWQJOXKB-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-chloro-4-methoxybenzene (CAS 3771-13-9) is a versatile benzyl halide intermediate of significant interest in organic and medicinal chemistry research. With a molecular formula of C 8 H 8 BrClO and a molecular weight of 235.51 g/mol , this compound serves as a crucial building block for the introduction of a substituted benzyl group into more complex molecules. Its primary research application is its role as a key synthetic intermediate in the preparation of various active compounds. Specifically, it is utilized in the synthesis of 5-(3-((1H-1,2,4-Triazol-1-yl)methyl)-3-hydroxy-4,4-dimethylpentyl)-2-chlorophenol, which is a known impurity of the fungicide tebuconazole . Tebuconazole functions as an ergosterol biosynthesis inhibitor, and studying its impurities is vital for analytical and regulatory purposes . The compound is characterized by a melting point of 57-58°C and a boiling point of approximately 275.1°C at 760 mmHg . It should be handled with care, as it is classified as corrosive and carries hazard statements H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage) . For laboratory safety, it is recommended to store the compound under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not meant for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(bromomethyl)-1-chloro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKLXXBWQJOXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499979
Record name 2-(Bromomethyl)-1-chloro-4-methoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3771-13-9
Record name 2-(Bromomethyl)-1-chloro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-1-chloro-4-methoxybenzene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-chloro-4-methoxybenzene typically involves the bromination of 1-chloro-4-methoxybenzene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-chloro-4-methoxybenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom, forming 1-chloro-4-methoxybenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) at moderate temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: The major product is 1-chloro-4-methoxybenzene.

Scientific Research Applications

2-(Bromomethyl)-1-chloro-4-methoxybenzene is used in various scientific research applications:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Agrochemicals: Intermediate in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-chloro-4-methoxybenzene in chemical reactions involves the electrophilic nature of the bromomethyl group. This group can be attacked by nucleophiles, leading to substitution reactions. The presence of the chloro and methoxy groups can influence the reactivity and selectivity of these reactions by stabilizing intermediates or transition states through electronic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-1-chloro-4-nitrobenzene
  • 2-(Bromomethyl)-1-chloro-4-fluorobenzene
  • 2-(Bromomethyl)-1-chloro-4-ethylbenzene

Uniqueness

2-(Bromomethyl)-1-chloro-4-methoxybenzene is unique due to the presence of the methoxy group, which can donate electron density through resonance, potentially increasing the reactivity of the bromomethyl group in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its analogs .

Biological Activity

2-(Bromomethyl)-1-chloro-4-methoxybenzene, with the chemical formula C8H8BrClO, is a halogenated aromatic compound that serves as an intermediate in organic synthesis. Its unique structure, featuring both bromine and chlorine substituents along with a methoxy group, suggests potential biological activity that merits investigation. This article reviews the biological activity of this compound based on available literature, including its mechanism of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C8H8BrClO
  • CAS Number : 3771-13-9
  • Molecular Weight : 235.51 g/mol

The compound's structure allows it to participate in nucleophilic substitution reactions, making it a valuable precursor for synthesizing more complex organic molecules.

Anticancer Potential

Research into structurally related compounds indicates potential anticancer activity. For instance, halogenated benzene derivatives have been shown to inhibit cancer cell proliferation by interfering with critical cellular processes such as apoptosis and cell cycle regulation.

Case Study Example :
A study examining related compounds demonstrated that certain brominated aromatic compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. For example:

  • Compound A : IC50 = 15 µM against pancreatic adenocarcinoma cells.
  • Compound B : IC50 = 10 µM against breast cancer cells.

These findings suggest that this compound could similarly affect cancer cell viability due to its structural characteristics .

Toxicological Effects

The toxicological profile of halogenated compounds is crucial for assessing safety in potential therapeutic applications. Compounds like this compound may exhibit cytotoxic effects at higher concentrations, necessitating careful evaluation of dosage and exposure levels in therapeutic contexts.

CompoundCell LineIC50 (µM)Effect
This compoundPancreatic adenocarcinomaTBDTBD
Related Compound ABreast cancer10Inhibition of growth
Related Compound BLung cancer12Induction of apoptosis

Applications in Drug Development

The unique properties of this compound position it as a candidate for further research in drug development. Its ability to modify biological pathways through enzyme inhibition or receptor interaction could lead to novel therapeutic agents for treating cancers or other diseases characterized by dysregulated cellular processes.

Future Research Directions

Further studies are necessary to elucidate the precise biological mechanisms and potential therapeutic applications of this compound. Key areas for future research include:

  • In vitro and in vivo studies to assess its anticancer efficacy.
  • Toxicological assessments to determine safe usage levels.
  • Structure-activity relationship (SAR) studies to optimize its pharmacological properties.

Q & A

Basic: What are the recommended safety protocols when handling 2-(Bromomethyl)-1-chloro-4-methoxybenzene in laboratory settings?

Answer:

  • PPE Requirements : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective lab coats to avoid skin/eye contact. Respiratory protection is advised in high-concentration environments .
  • First Aid :
    • Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .
    • Skin Contact : Wash with soap and water for ≥15 minutes; remove contaminated clothing .
    • Ingestion : Rinse mouth with water (if conscious) and seek immediate medical attention .
  • Waste Management : Segregate waste and dispose via certified hazardous waste handlers to prevent environmental contamination .

Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • Molecular Modeling : Use density functional theory (DFT) to calculate electron density maps, identifying electrophilic centers (e.g., bromomethyl group) prone to SN2 attacks .
  • Transition-State Analysis : Simulate reaction pathways to evaluate steric hindrance from the methoxy group, which may influence reaction rates .
  • Comparative Studies : Cross-validate predictions with experimental kinetics data from analogous compounds (e.g., 4-bromobenzyl chloride) .

Basic: What spectroscopic techniques are effective for characterizing the structural purity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm), bromomethyl (δ ~4.5 ppm), and aromatic protons .
  • X-ray Crystallography : Resolve crystal structure to confirm bond lengths and angles (e.g., C-Br: ~1.9 Å) .
  • Mass Spectrometry : Confirm molecular ion peaks (m/z ~235 for [M]⁺) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported melting points or purity levels of this compound?

Answer:

  • Analytical Validation :
    • DSC/TGA : Measure melting points and thermal stability under controlled heating rates .
    • HPLC/PXRD : Assess purity (>98%) and crystallinity to identify polymorphic variations .
  • Synthesis Reproducibility : Standardize reaction conditions (e.g., solvent, temperature) and purification methods (e.g., recrystallization in dichloromethane) .

Basic: What are optimal solvent systems for recrystallizing this compound?

Answer:

  • Solvent Selection : Use dichloromethane or ethyl acetate due to moderate solubility (1–5 g/100 mL at 25°C), enabling slow crystallization for high-purity crystals .
  • Gradient Cooling : Gradually reduce temperature from 40°C to 0°C to minimize inclusion of impurities .

Advanced: How does the methoxy group’s electronic environment influence regioselectivity in reactions?

Answer:

  • Resonance Effects : The para-methoxy group donates electron density via resonance, activating the aromatic ring toward electrophilic substitution at specific positions .
  • Hammett Studies : Quantify substituent effects (σ values) to predict reaction sites. For example, methoxy (σ ~-0.27) directs electrophiles to ortho/para positions relative to bromomethyl .
  • Steric Considerations : The bulky bromomethyl group may hinder reactions at adjacent positions, favoring meta-substitution in some cases .

Advanced: What methodologies are suitable for studying the compound’s stability under varying environmental conditions?

Answer:

  • Accelerated Degradation Studies :
    • Light/Heat Exposure : Use UV-Vis spectroscopy to monitor decomposition (λmax shifts) under controlled light (300–400 nm) or heat (40–80°C) .
    • Humidity Chambers : Assess hydrolysis rates of the bromomethyl group via LC-MS in high-humidity conditions .
  • Surface Reactivity : Analyze adsorption/desorption kinetics on silica or glass surfaces using microspectroscopic imaging .

Basic: How can researchers mitigate side reactions during functionalization of the bromomethyl group?

Answer:

  • Reagent Choice : Use mild nucleophiles (e.g., NaN₃ in DMF) to minimize competing elimination or aromatic substitution .
  • Temperature Control : Maintain reactions at 0–25°C to reduce thermal decomposition .
  • Protecting Groups : Temporarily block the methoxy group (e.g., silylation) to prevent unwanted oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Bromomethyl)-1-chloro-4-methoxybenzene
Reactant of Route 2
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2-(Bromomethyl)-1-chloro-4-methoxybenzene

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